molecular formula C22H30O2Si B12632625 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-

1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-

Cat. No.: B12632625
M. Wt: 354.6 g/mol
InChI Key: VXQMZEXUAZSCIP-UHFFFAOYSA-N
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Description

1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- is a complex organic compound with a unique structure that includes a naphthalenol core, a silyl ether group, and a tetrahydro-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- typically involves the protection of the hydroxyl group of 1-naphthalenol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the tetrahydro-phenyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- involves its interaction with molecular targets through its functional groups. The silyl ether group can be cleaved under acidic or basic conditions, revealing the hydroxyl group, which can then participate in hydrogen bonding or other interactions. The tetrahydro-phenyl moiety may contribute to the compound’s hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenol: A simpler analog without the silyl ether and tetrahydro-phenyl groups.

    1-Naphthalenol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: A similar compound with the silyl ether group at a different position.

    1-Naphthalenol, decahydro-4,8a-dimethyl-6-(1-methylethenyl)-: Another analog with different substituents on the naphthalenol core

Biological Activity

1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- (CAS Number: 1415611-11-8) is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H30O2Si
  • Molecular Weight : 354.6 g/mol
  • Structure : The compound features a naphthalene ring with a hydroxyl group and a silyl ether substituent, which may influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to undergo metabolic transformations that generate reactive metabolites. These metabolites can interact with various biomolecules, influencing cellular processes.

Metabolic Activation

Research indicates that 1-naphthol (a related compound) can be metabolically activated under oxidative stress conditions. This activation leads to the formation of reactive species such as 1,4-naphthoquinone (1,4-NQ), which can covalently bind to proteins and alter their function . The formation of these reactive metabolites is crucial for understanding the compound's pharmacological effects.

Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress in cells. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS).

Cytotoxicity

Studies have shown that 1-naphthol derivatives can induce cytotoxic effects in various cancer cell lines. The mechanism involves the generation of reactive oxygen species and subsequent apoptosis in tumor cells .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been observed in studies involving human neutrophils. It interferes with superoxide generation and has been linked to reduced inflammation markers .

Case Studies and Research Findings

StudyFindings
Metabolic Studies Demonstrated that 1-naphthol can be converted into reactive metabolites under oxidative conditions, leading to protein binding and potential cytotoxic effects .
Antioxidant Activity Exhibited significant scavenging activity against various free radicals in vitro, highlighting its potential as an antioxidant agent .
Cytotoxicity Assays Showed selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment .

Synthesis and Chemical Reactions

The synthesis of 1-Naphthalenol derivatives typically involves multi-step organic reactions including protection of hydroxyl groups and reduction of naphthalene derivatives. Common reagents used include:

  • Oxidizing Agents : Potassium permanganate for oxidation reactions.
  • Reducing Agents : Lithium aluminum hydride for reduction processes.
  • Nucleophiles : Used for substitution reactions involving the silyl ether group.

Properties

Molecular Formula

C22H30O2Si

Molecular Weight

354.6 g/mol

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxy-1-phenyl-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C22H30O2Si/c1-21(2,3)25(4,5)24-19-13-14-20-17(16-19)10-9-15-22(20,23)18-11-7-6-8-12-18/h6-8,11-14,16,23H,9-10,15H2,1-5H3

InChI Key

VXQMZEXUAZSCIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CCC2)(C3=CC=CC=C3)O

Origin of Product

United States

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